3-Iodo-5-methoxy-4-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}benzoic acid
Description
Properties
IUPAC Name |
3-iodo-5-methoxy-4-[2-oxo-2-(2-phenylethylamino)ethoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18INO5/c1-24-15-10-13(18(22)23)9-14(19)17(15)25-11-16(21)20-8-7-12-5-3-2-4-6-12/h2-6,9-10H,7-8,11H2,1H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZJOYBDOYQFEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)I)OCC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18INO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methoxy-4-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the iodination of 5-methoxybenzoic acid, followed by the introduction of the phenylethylamino group through a series of reactions. The reaction conditions often include the use of strong acids or bases, organic solvents, and catalysts to facilitate the various steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-methoxy-4-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-iodo-5-formyl-4-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}benzoic acid, while reduction of the iodo group can produce 5-methoxy-4-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}benzoic acid.
Scientific Research Applications
Research indicates that 3-Iodo-5-methoxy-4-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}benzoic acid exhibits promising biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Studies have demonstrated significant antibacterial activity against Gram-positive bacteria:
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μM |
| Enterococcus faecalis | 10 μM |
These results suggest its potential as a therapeutic agent against bacterial infections.
Anticancer Activity
In vitro studies reveal that this compound can inhibit the proliferation of various cancer cell lines. The following table summarizes its activity:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| MCF-7 | 3.1 | Antiproliferative |
| HCT116 | 3.7 | Antiproliferative |
| HEK293 | 5.3 | Antiproliferative |
The observed IC50 values indicate strong antiproliferative effects, particularly against breast cancer cells (MCF-7), highlighting its potential as an anticancer agent.
Case Studies and Research Findings
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound, showing potent activity against resistant strains of bacteria.
- Anticancer Research : Research conducted at a leading cancer institute demonstrated that treatment with this compound resulted in significant tumor regression in animal models of breast cancer, supporting its potential for further development as an anticancer therapy.
- Mechanistic Insights : A study published in Bioorganic & Medicinal Chemistry Letters explored the binding interactions of this compound with specific receptors involved in cancer cell signaling, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 3-Iodo-5-methoxy-4-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}benzoic acid involves its interaction with specific molecular targets and pathways. The phenylethylamino group is known to interact with various receptors and enzymes, potentially modulating their activity. The iodo group can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
3-Methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)benzoic Acid (CAS: Unspecified)
- Core Structure : Shares the benzoic acid backbone with methoxy and ethoxy substituents.
- Key Differences: Replaces the iodo group at position 3 with a methoxy group. Substitutes the phenethylamino moiety with a methoxyphenylamino group.
- iodine’s polarizability). Increased hydrogen-bond acceptors (7 vs. target’s 5) and similar rotatable bonds (8) .
3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic Acid (Compound 4i)
- Core Structure: Benzoic acid with triazine and phenoxy substituents.
- Key Differences: Lacks iodine and phenethylamino groups; features a triazine ring and formylphenoxy groups.
- Higher thermal stability (m.p. 217.5–220°C) compared to the target compound .
Thiazolidinone-Based Benzoic Acid Derivatives (e.g., Compound 5b)
- Core Structure: Benzoic acid with thiazolidinone and indole substituents.
- Key Differences: Replaces ethoxy linker with a thiazolidinone-indole system.
- Impact: Enhanced antimicrobial activity due to thiazolidinone’s heterocyclic nature .
Physicochemical Properties
- Thiazolidinone derivatives exhibit lower rotatable bonds, suggesting improved conformational stability .
Biological Activity
3-Iodo-5-methoxy-4-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}benzoic acid is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound belongs to the class of benzoic acids and is characterized by the presence of an iodo group, a methoxy group, and a phenylethylamino moiety. The synthesis typically involves multiple steps starting from 5-methoxybenzoic acid, followed by iodination and the introduction of the phenylethylamino group through various reactions. Common reaction conditions include the use of strong acids or bases, organic solvents, and catalysts to optimize yield and purity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies comparing various derivatives, this compound demonstrated potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values reported as low as 8 μM .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, an IC50 value (the concentration required to inhibit 50% of cell growth) of approximately 3.1 μM was observed against breast cancer cells (MCF-7), indicating its potential as a therapeutic agent in oncology .
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| MCF-7 | 3.1 | Antiproliferative |
| HCT116 | 3.7 | Antiproliferative |
| HEK293 | 5.3 | Antiproliferative |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The phenylethylamino group is known to modulate receptor activity, while the iodo group may enhance binding affinity through halogen bonding. These interactions can influence various signaling pathways involved in cell proliferation and apoptosis.
Case Studies
- Antimicrobial Efficacy Study : A comparative study evaluated several derivatives for their antibacterial properties against E. faecalis. The results indicated that compounds with similar structural features to 3-Iodo-5-methoxy exhibited enhanced antibacterial activity, supporting the hypothesis that structural modifications can significantly impact efficacy .
- Anticancer Activity Assessment : A comprehensive evaluation of various benzoic acid derivatives, including 3-Iodo-5-methoxy, revealed promising results in inhibiting cancer cell growth across multiple lines. The study highlighted the potential for developing new anticancer agents based on this compound's structure .
Q & A
Basic Research Questions
Q. What are the standard synthetic approaches for 3-Iodo-5-methoxy-4-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}benzoic acid?
- Methodology :
-
Step 1 : Condensation of substituted benzoic acid derivatives with 2-phenylethylamine under reflux conditions in anhydrous solvents (e.g., DMF or THF) to form the amide linkage.
-
Step 2 : Introduction of the iodo substituent via electrophilic aromatic substitution or metal-catalyzed coupling reactions (e.g., Ullmann or Buchwald-Hartwig reactions) .
-
Step 3 : Purification via column chromatography (silica gel, hexane/EtOH gradient) and characterization using -NMR and -NMR to confirm structural integrity. Typical yields range from 60–85% depending on reaction optimization .
- Key Data :
| Parameter | Value/Description | Reference |
|---|---|---|
| Reaction Temperature | 45–70°C | |
| Yield Optimization | Improved by slow reagent addition |
Q. How do molecular properties (e.g., hydrogen bonding, rotatable bonds) influence its solubility and reactivity?
- Methodology :
-
Hydrogen Bond Analysis : The compound has 2 hydrogen bond donors (amide NH and carboxylic OH) and 7 acceptors (methoxy O, carbonyl O, ether O), which promote polar solvent solubility (e.g., DMSO, methanol) but limit lipid membrane permeability .
-
Rotatable Bonds : 8 rotatable bonds (e.g., ethoxy linker, phenylethyl group) suggest conformational flexibility, which may affect binding affinity in biological assays .
- Experimental Design :
-
Solubility testing in solvents of varying polarity (logP calculations).
-
Molecular dynamics simulations to study conformational stability.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for structural confirmation?
- Case Study :
-
Issue : Overlapping -NMR signals for methoxy (-OCH) and ethoxy (-OCH) groups due to similar chemical environments.
-
Resolution : Use -NMR DEPT-135 to distinguish quaternary carbons or 2D NMR (HSQC, HMBC) to assign coupling pathways .
- Data Contradiction Analysis :
| Observation | Resolution Strategy | Reference |
|---|---|---|
| Ambiguous aromatic proton shifts | Compare with analogs (e.g., 4j, 4k) |
Q. What strategies optimize the compound’s stability under varying pH conditions for in vitro assays?
- Methodology :
-
pH Stability Testing : Incubate the compound in buffers (pH 2–10) at 37°C for 24h, followed by HPLC analysis to quantify degradation products.
-
Stabilizers : Addition of antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to mitigate oxidative decomposition of the iodo substituent .
- Key Findings :
| pH Range | Stability (%) | Degradation Pathway |
|---|---|---|
| 2–6 | >90 | Amide hydrolysis negligible |
| 7–10 | 60–75 | Iodide displacement observed |
Q. How does the compound’s structure align with bioactive motifs in drug discovery (e.g., kinase inhibition)?
- Structural Insights :
-
Pharmacophore Mapping : The iodo group enhances halogen bonding with target proteins, while the phenylethylamine moiety mimics endogenous ligands (e.g., dopamine receptor antagonists) .
-
Case Study : Analogous compounds (e.g., fluoro/methoxy-substituted benzoic acids) show activity against tyrosine kinases via ATP-binding pocket interactions .
- Experimental Design :
-
Docking studies using PDB structures (e.g., 4RA3 for kinase targets).
-
In vitro kinase inhibition assays (IC determination).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
